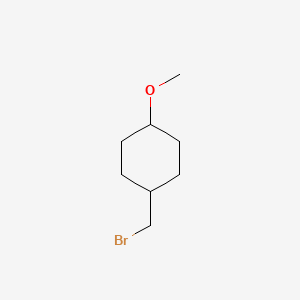

1-(Bromomethyl)-4-methoxycyclohexane

Description

1-(Bromomethyl)-4-methoxycyclohexane is a brominated cyclohexane derivative featuring a bromomethyl (-CH2Br) and a methoxy (-OCH3) group at the 1- and 4-positions of the cyclohexane ring, respectively. The compound’s structure combines the reactivity of the bromomethyl group with the electron-donating methoxy substituent, making it a versatile intermediate in organic synthesis, particularly in alkylation and cross-coupling reactions. Its applications span pharmaceutical and materials science research, where precise functionalization of cyclohexane frameworks is critical .

Structure

2D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOPXSOJPYCLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617175 | |

| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141604-51-5 | |

| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanone followed by reduction. The reaction typically uses bromine (Br2) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) to convert the intermediate to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methoxycyclohexane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Conducted under acidic or basic conditions depending on the oxidizing agent used.

Reduction: Performed under anhydrous conditions to prevent side reactions.

Major Products Formed:

Nucleophilic Substitution: Products include 4-methoxycyclohexanol, 4-methoxycyclohexanone, and various substituted cyclohexanes.

Oxidation: Products include 4-methoxycyclohexanone and 4-methoxycyclohexanol.

Reduction: Products include 1-methyl-4-methoxycyclohexane.

Scientific Research Applications

1-(Bromomethyl)-4-methoxycyclohexane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Material Science: Utilized in the development of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Key Observations:

- Methyl (-CH3): In 1-(Bromomethyl)-4-methylcyclohexane, the methyl group increases steric hindrance, which may slow reaction kinetics compared to the methoxy analog . Ethyl (-CH2CH3): The ethyl group in 1-(Bromomethyl)-4-ethyl-1-methoxycyclohexane enhances lipophilicity, affecting solubility and interaction with hydrophobic substrates . Methanesulfonyl (-SO2CH3): This electron-withdrawing group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane polarizes the bromomethyl group, increasing its electrophilicity .

Molecular Weight Trends :

The addition of substituents (e.g., ethyl, methanesulfonyl) increases molecular weight, impacting physical properties such as boiling point and solubility.

Bromomethyl Reactivity

- This compound : The electron-donating methoxy group facilitates nucleophilic substitutions. For example, in homologation reactions, the bromomethyl group undergoes C–C bond insertion with diazo compounds to form trifluorodecane derivatives (e.g., 3a in ) .

- 1-(Bromomethyl)-4-methylcyclohexane : Steric hindrance from the methyl group may reduce reaction rates in SN2 pathways compared to the methoxy analog.

- (Bromomethyl)cyclohexane : Lacking additional substituents, this compound exhibits straightforward reactivity in alkylation reactions but lacks regiochemical control .

Functional Group Compatibility

- Methoxy Group: Enhances stability in acidic conditions compared to hydroxyl or amino substituents. Used in synthesizing liquid crystal intermediates (e.g., ) .

- Sulfonyl Group : In 1-(Bromomethyl)-1-methanesulfonylcyclohexane, the sulfonyl moiety enables participation in elimination or conjugate addition reactions, broadening its utility in drug discovery .

Biological Activity

1-(Bromomethyl)-4-methoxycyclohexane (CAS No. 141604-51-5) is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromomethyl and methoxy substituents on a cyclohexane ring. Its molecular formula is , and it has notable physical properties such as:

- Molecular Weight : 203.11 g/mol

- Melting Point : Not extensively documented

- Solubility : Soluble in organic solvents, with limited water solubility

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been suggested that halogenated compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

- Receptor Interaction : Brominated compounds often exhibit affinity for various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis. This interaction can lead to therapeutic effects in cancer treatment .

Antimicrobial Activity

This compound has shown potential antimicrobial properties. In laboratory studies, it was tested against various bacterial strains, demonstrating significant inhibitory effects. The compound's structure suggests that the bromine atom may enhance its reactivity towards microbial targets.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored in preliminary studies. It is hypothesized that the bromomethyl group may facilitate interactions with DNA or proteins involved in cell cycle regulation, potentially leading to cell death in malignant cells .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Testing :

- In Vitro Cancer Studies :

- Inflammatory Response Modulation :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-4-methoxycyclohexane in laboratory settings?

- Methodological Answer : The synthesis typically involves bromination of 4-methoxycyclohexanemethanol using HBr or PBr₃ under anhydrous conditions. For regioselective bromination, catalytic Lewis acids like AlCl₃ can enhance reactivity at the methyl group. Purification via fractional distillation (boiling point ~150–160°C) or column chromatography (hexane/ethyl acetate) is recommended to isolate the product. Reaction progress should be monitored using TLC (Rf ≈ 0.4 in 9:1 hexane:EtOAc).

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the methoxy group. Steric hindrance from the methoxy substituent may slow bromination, necessitating extended reaction times .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet at δ 3.3–3.5 ppm (methoxy -OCH₃), a triplet for the bromomethyl (-CH₂Br) at δ 3.6–3.8 ppm (J ≈ 6 Hz), and cyclohexane ring protons as multiplet signals (δ 1.2–2.1 ppm).

- ¹³C NMR : Peaks at δ 55–57 ppm (methoxy carbon), δ 30–35 ppm (bromomethyl carbon), and cyclohexane carbons at δ 20–28 ppm.

- IR : Strong absorption at ~2850 cm⁻¹ (C-O stretch of methoxy) and ~560 cm⁻¹ (C-Br stretch).

- Mass Spectrometry : Molecular ion peak at m/z 220 (M⁺, C₈H₁₅BrO) with fragments at m/z 141 (loss of Br) and m/z 99 (loss of methoxy group).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in amber glass bottles under inert gas (argon) at 2–8°C to prevent photodegradation and hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of this compound in SN2 reactions?

- Methodological Answer : The methoxy group at the 4-position creates steric hindrance and electronic effects.

- Steric Effects : The bulky cyclohexane ring and methoxy group reduce accessibility to the bromomethyl carbon, lowering SN2 reaction rates.

- Electronic Effects : The electron-donating methoxy group destabilizes the transition state, favoring elimination (E2) over substitution.

Q. How can computational modeling resolve contradictions between predicted and observed regioselectivity in derivatization reactions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for competing reaction pathways (e.g., bromination at methyl vs. methoxy sites).

- Step 2 : Compare activation energies (ΔG‡) to identify kinetically favored products.

- Step 3 : Validate with kinetic isotope effect (KIE) studies or isotopic labeling (e.g., D₂O quenching).

Q. What strategies minimize byproduct formation during Grignard reagent coupling with this compound?

- Methodological Answer :

- Temperature Control : Maintain reactions at –78°C to suppress β-hydride elimination.

- Reagent Choice : Use less nucleophilic Grignard reagents (e.g., aryl magnesium bromides) to reduce competing elimination.

- Additives : Include catalytic CuI (1–5 mol%) to promote cross-coupling over homocoupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.